molecular formula C22H22N2O2 B2410031 (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034242-47-0

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2410031
CAS No.: 2034242-47-0
M. Wt: 346.43
InChI Key: ZCTJHAAYBRMHKC-UHFFFAOYSA-N
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Description

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone is a synthetic small molecule featuring a quinoline core, a privileged scaffold in medicinal chemistry. The quinoline structure is a fundamental building block for developing novel pharmaceutical substances with significant therapeutic potential . Quinoline and its derivatives are investigated for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties . The specific molecular architecture of this compound, which incorporates a methanone linker and a piperidine moiety, suggests its utility as a valuable chemical intermediate for researchers. This compound is provided for research applications strictly in laboratory settings. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry for the development of novel bioactive molecules. Researchers can utilize it to explore new chemical entities for potential application in drug discovery pipelines, particularly those targeting quinoline-sensitive pathways. Its structural features make it a candidate for generating molecular libraries for high-throughput screening. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All necessary safety data sheets (SDS) should be consulted and followed prior to handling. Researchers are responsible for ensuring all handling and usage comply with their institution's safety protocols and local regulations.

Properties

IUPAC Name

(2-methylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTJHAAYBRMHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments: the o-tolyl methanone core and the 4-(quinolin-8-yloxy)piperidin-1-yl substituent. Retrosynthetically, the ketone bridge (methanone) suggests a coupling between an acylating agent (e.g., o-toluoyl chloride) and a secondary amine (4-(quinolin-8-yloxy)piperidine). The quinolin-8-yloxy-piperidine moiety necessitates ether bond formation between quinolin-8-ol and a functionalized piperidine precursor.

Key Intermediates and Synthetic Pathways

Synthesis of 4-(Quinolin-8-yloxy)piperidine

This intermediate is pivotal for introducing the heterocyclic ether component. Two principal routes have been validated:

  • Mitsunobu Etherification :
    Reaction of 4-hydroxypiperidine with 8-hydroxyquinoline under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine) yields the ether linkage with retention of configuration. This method offers high regioselectivity but requires anhydrous conditions and strict temperature control.
    $$
    \text{4-Hydroxypiperidine} + \text{8-Hydroxyquinoline} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(Quinolin-8-yloxy)piperidine}
    $$
  • Nucleophilic Aromatic Substitution :
    Using 4-chloropiperidine and 8-hydroxyquinoline in the presence of a strong base (e.g., NaH or K$$2$$CO$$3$$) facilitates displacement of the chloride by the quinolin-8-olate ion. This route is cost-effective but may require elevated temperatures (80–120°C) and extended reaction times.
Preparation of o-Toluoyl Chloride

o-Toluic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl$$2$$) or oxalyl chloride. The reaction proceeds via nucleophilic acyl substitution, with SOCl$$2$$ offering superior reactivity and easier byproduct removal:
$$
\text{o-Toluic Acid} + \text{SOCl}2 \rightarrow \text{o-Toluoyl Chloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
The acyl chloride is typically purified by distillation or used in situ to minimize hydrolysis.

Coupling Strategies for Methanone Formation

The final step involves coupling o-toluoyl chloride with 4-(quinolin-8-yloxy)piperidine. Two validated approaches are detailed below:

Acyl Chloride-Amine Coupling

Reaction of o-toluoyl chloride with 4-(quinolin-8-yloxy)piperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), affords the target compound:
$$
\text{o-Toluoyl Chloride} + \text{4-(Quinolin-8-yloxy)piperidine} \xrightarrow{\text{TEA}} \text{(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone} + \text{HCl}
$$
Optimization Notes :

  • Slow addition of the acyl chloride prevents exothermic side reactions.
  • A molar ratio of 1:1.2 (amine:acyl chloride) ensures complete conversion.
  • Post-reaction workup includes washing with saturated NaHCO$$_3$$ and brine to remove residual acid.
Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based reagents (e.g., HATU, EDCl) enable direct coupling of o-toluic acid with the piperidine derivative. This method avoids harsh acidic conditions and is preferable for lab-scale synthesis:
$$
\text{o-Toluic Acid} + \text{4-(Quinolin-8-yloxy)piperidine} \xrightarrow{\text{HATU, DIPEA}} \text{(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone}
$$
Advantages :

  • Mitigates risks associated with handling corrosive acyl chlorides.
  • Compatible with polar aprotic solvents (e.g., DMF, THF).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (600 MHz, DMSO-d$$_6$$): Key signals include aromatic protons of the o-tolyl group (δ 7.20–7.45 ppm), quinoline protons (δ 8.15–8.85 ppm), and piperidine methylene/methine resonances (δ 3.50–4.10 ppm).
  • 13C NMR : Carbonyl carbon at δ 195–200 ppm, with distinct signals for the quinoline and o-tolyl aromatic carbons.
  • HRMS (ESI) : Calculated for C$${24}$$H$${23}$$N$$2$$O$$2$$ [M+H]$$^+$$: 381.1708; Found: 381.1712.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes. Residual solvents (e.g., DCM, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Evaluation of Synthetic Routes

Parameter Acyl Chloride Route Coupling Reagent Route
Yield 75–85% 65–75%
Reaction Time 2–4 hours 12–24 hours
Cost Low (SOCl$$_2$$ cheap) High (HATU expensive)
Byproducts HCl gas Urea derivatives
Scalability Industrial-friendly Limited to lab scale

Industrial-Scale Considerations

For bulk production, the acyl chloride route is favored due to lower reagent costs and faster kinetics. Continuous flow reactors enhance safety by minimizing exposure to SOCl$$_2$$ vapors. Critical process parameters (CPPs) include:

  • Temperature control during acyl chloride formation (<40°C).
  • Stoichiometric excess of amine (1.2 eq) to drive reaction completion.
  • Use of molecular sieves to scavenge trace moisture.

Emerging Methodologies and Innovations

Recent advances in photoredox catalysis and electrochemical synthesis offer promising alternatives. For instance, nickel-catalyzed C–O coupling could streamline the etherification step, while decarboxylative cross-coupling might bypass acyl chloride intermediates. These methods remain exploratory but highlight trends toward sustainable chemistry.

Chemical Reactions Analysis

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential biological activity, making it a candidate for further studies in drug discovery and development.

    Medicine: The compound’s unique structure and potential biological activity make it a subject of interest in medicinal chemistry for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. The tolyl group can contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often show similar pharmacological properties.

    Tolyl derivatives: These compounds contain the tolyl group and may have comparable chemical reactivity and stability.

Biological Activity

(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone, identified by its CAS number 2034242-47-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone is C22_{22}H22_{22}N2_2O2_2 with a molecular weight of 346.4 g/mol. The compound features a quinoline moiety linked to a piperidine ring, which is known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number2034242-47-0
Molecular FormulaC22_{22}H22_{22}N2_2O2_2
Molecular Weight346.4 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing quinoline and piperidine structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Antiviral Properties

Research has highlighted the potential of quinoline derivatives in inhibiting viral replication. A study focusing on related compounds demonstrated their ability to inhibit the replication of viruses through the modulation of host cellular pathways. This suggests that (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone could be explored for antiviral applications.

Enzyme Inhibition

The compound's structure suggests it may interact with key enzymes involved in disease pathways. For example, piperidine-containing compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several diseases including autoimmune disorders. The inhibition of DHODH by related compounds has been confirmed through various in vitro assays, indicating a potential pathway for therapeutic application.

Case Studies

  • Study on Antiviral Activity : A series of quinoline derivatives were tested for their ability to inhibit viral replication in vitro. The results indicated that certain structural modifications enhanced their efficacy against specific viruses, leading to the hypothesis that (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone could exhibit similar or improved antiviral properties.
  • Enzymatic Assays : In studies assessing the inhibition of DHODH, several related compounds were found to have IC50 values significantly lower than established inhibitors like brequinar and teriflunomide, suggesting a promising avenue for further development of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone as a novel therapeutic agent.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone?

Methodological Answer:

  • Step 1: Begin with a nucleophilic substitution reaction between 8-hydroxyquinoline and 4-chloropiperidine to form the 4-(quinolin-8-yloxy)piperidine intermediate.
  • Step 2: Couple this intermediate with o-tolyl ketone via a Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling.
  • Step 3: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to enhance regioselectivity. For example, using dichloromethane as a solvent at 0–5°C reduces side reactions .
  • Key Metrics: Monitor yield via HPLC and purity via melting point analysis.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the quinoline aromatic protons (δ 8.5–9.0 ppm), piperidinyl methine (δ 3.5–4.0 ppm), and o-tolyl methyl group (δ 2.3–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 374.2) and fragmentation patterns using high-resolution MS .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretching vibrations (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the electronic and nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gap), polarizability, and hyperpolarizability. Compare with substituted analogues (e.g., methyl or trifluoromethyl groups) to assess electron-withdrawing/donating effects .
  • Key Parameters:
    • HOMO-LUMO gap < 4 eV suggests potential NLO activity.
    • Hyperpolarizability (β) > 10⁻³⁰ esu indicates strong second-harmonic generation .
  • Validation: Cross-reference computational results with experimental UV-Vis and hyper-Rayleigh scattering data .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentrations >1% .
  • Step 2: Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays).
  • Step 3: Perform meta-analysis of published data to identify confounding variables (e.g., stereochemical purity, salt forms) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Laboratory Studies:
    • Photodegradation: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation products via LC-MS .
    • Biodegradation: Use OECD 301D tests with activated sludge to assess microbial breakdown.
  • Field Studies: Deploy passive samplers in water systems to measure bioaccumulation factors (BAFs) in aquatic organisms .
  • Data Analysis: Apply fugacity models to predict partitioning between air, water, and soil compartments .

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